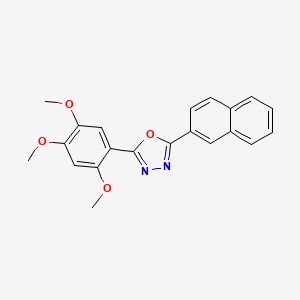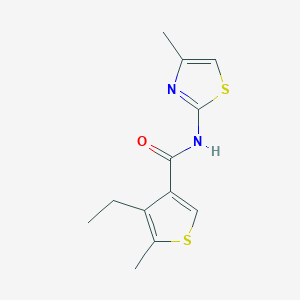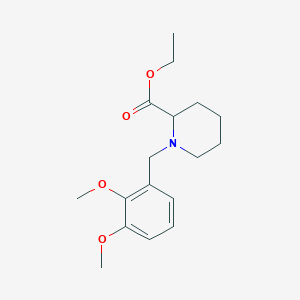![molecular formula C23H32N2O B4928042 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PEPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound can increase the strength of synaptic connections and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance synaptic transmission and plasticity in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are involved in synaptic connectivity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the AMPA receptor. This allows researchers to selectively target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous glutamate on the brain's glutamatergic system. Additionally, the optimal dosage and administration of this compound may vary depending on the specific experimental protocol.
Direcciones Futuras
There are several promising directions for future research on 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the glutamatergic system for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the optimal dosage and administration of this compound for specific experimental protocols.
Métodos De Síntesis
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can be synthesized through a series of chemical reactions involving piperazine, phenylethylamine, and phenylpropylamine. The exact synthesis method may vary depending on the specific laboratory protocol, but the general approach involves the condensation of the three starting materials under controlled conditions to yield the final product.
Aplicaciones Científicas De Investigación
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on the brain's glutamatergic system, which regulates neural activity and synaptic plasticity. This makes it a promising candidate for the development of new drugs that target these systems.
Propiedades
IUPAC Name |
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-19-14-23-20-24(15-7-12-21-8-3-1-4-9-21)17-18-25(23)16-13-22-10-5-2-6-11-22/h1-6,8-11,23,26H,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBGLPRJSPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
